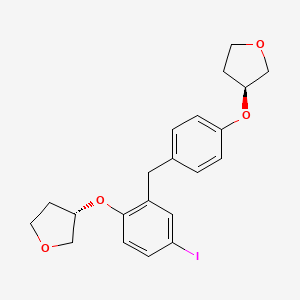
(S)-3-(4-(5-Iodo-2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenoxy)tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(4-(5-Iodo-2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenoxy)tetrahydrofuran is a complex organic compound characterized by its unique structure, which includes an iodine atom and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-(5-Iodo-2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenoxy)tetrahydrofuran typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Iodine Atom: This can be achieved through iodination reactions using reagents such as iodine or iodide salts.
Coupling Reactions: The final step involves coupling the iodinated intermediate with the tetrahydrofuran ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-(5-Iodo-2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenoxy)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
(S)-3-(4-(5-Iodo-2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenoxy)tetrahydrofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-(4-(5-Iodo-2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenoxy)tetrahydrofuran involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that can influence cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (4-(5-Iodo-2-chlorobenzyl)phenoxy)(tert-butyl)dimethylsilane
- 4-Iodo-1-chloro-2-[(4-[(1,1-dimethylethyl)dimethylsilyl]oxy)phenyl]methyl]benzene
Uniqueness
(S)-3-(4-(5-Iodo-2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenoxy)tetrahydrofuran is unique due to its specific structural features, such as the presence of both an iodine atom and a tetrahydrofuran ring
Properties
Molecular Formula |
C21H23IO4 |
|---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
(3S)-3-[4-iodo-2-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenoxy]oxolane |
InChI |
InChI=1S/C21H23IO4/c22-17-3-6-21(26-20-8-10-24-14-20)16(12-17)11-15-1-4-18(5-2-15)25-19-7-9-23-13-19/h1-6,12,19-20H,7-11,13-14H2/t19-,20-/m0/s1 |
InChI Key |
HGAHOVRUTWBWRG-PMACEKPBSA-N |
Isomeric SMILES |
C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)O[C@H]4CCOC4 |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)OC4CCOC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)
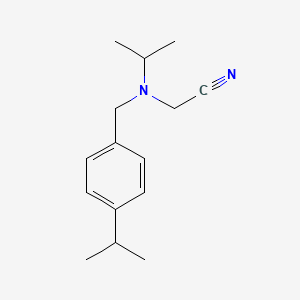
![(5aR,8aR)-tert-Butyl 3-iodo-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B14888914.png)
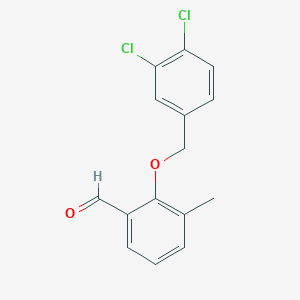
![[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate](/img/structure/B14888929.png)
![N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide](/img/structure/B14888939.png)

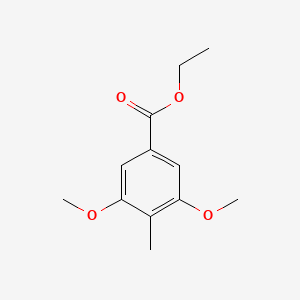

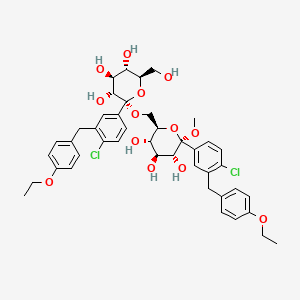
![2,3-Dimethoxy-6-[5-(2-methyl-thiazol-4-yl)-pyrimidin-4-yl]-phenol](/img/structure/B14888960.png)
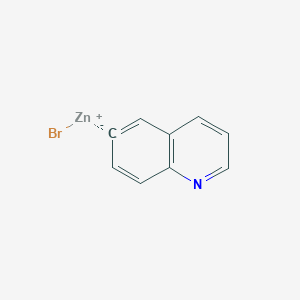

![2-(((3aS,4R,6S,6aR)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B14888974.png)
